molecular formula C21H25N7S B10921901 1,3,6-trimethyl-4-{4-(2-methylpropyl)-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazolo[3,4-b]pyridine

1,3,6-trimethyl-4-{4-(2-methylpropyl)-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10921901
M. Wt: 407.5 g/mol
InChI Key: RFSLGQDFKFRICH-UHFFFAOYSA-N
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Description

4-{4-ISOBUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research. The compound’s structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 4-{4-ISOBUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves several steps. The starting materials typically include derivatives of 2,3-diaminopyridine, which undergo nucleophilic substitution and reduction reactions . The reaction conditions often involve the use of hydrogen in the presence of palladium on carbon or Raney nickel as reducing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, palladium on carbon, and Raney nickel for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may introduce additional functional groups, while substitution reactions can modify the existing ones.

Scientific Research Applications

4-{4-ISOBUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of scientific research applications. It is used in the development of new drugs due to its potential biological activities, including antiviral, antimicrobial, and cytotoxic properties . In chemistry, it serves as a building block for synthesizing other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, derivatives of imidazo[4,5-b]pyridine, which share structural similarities with this compound, have been shown to inhibit certain enzymes and receptors . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar compounds to 4-{4-ISOBUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H

Properties

Molecular Formula

C21H25N7S

Molecular Weight

407.5 g/mol

IUPAC Name

1,3,6-trimethyl-4-[4-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C21H25N7S/c1-13(2)11-28-19(24-25-21(28)29-12-16-8-6-7-9-22-16)17-10-14(3)23-20-18(17)15(4)26-27(20)5/h6-10,13H,11-12H2,1-5H3

InChI Key

RFSLGQDFKFRICH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C3=NN=C(N3CC(C)C)SCC4=CC=CC=N4

Origin of Product

United States

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